molecular formula C21H18ClNO3 B12610187 N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide CAS No. 648922-87-6

N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12610187
CAS No.: 648922-87-6
M. Wt: 367.8 g/mol
InChI Key: VCFHMFUOPNALNR-UHFFFAOYSA-N
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Description

N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide is an organic compound that features a benzyl ether and a benzamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide typically involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide to form 4-benzyloxybenzoic acid . This intermediate can then be further reacted with appropriate reagents to introduce the 5-chloro-2-hydroxybenzamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position would yield benzoic acids, while reduction of nitro groups would yield amines.

Mechanism of Action

The mechanism of action of N-[4-(Benzyloxy)benzyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The benzyl ether and benzamide groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

648922-87-6

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[(4-phenylmethoxyphenyl)methyl]benzamide

InChI

InChI=1S/C21H18ClNO3/c22-17-8-11-20(24)19(12-17)21(25)23-13-15-6-9-18(10-7-15)26-14-16-4-2-1-3-5-16/h1-12,24H,13-14H2,(H,23,25)

InChI Key

VCFHMFUOPNALNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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